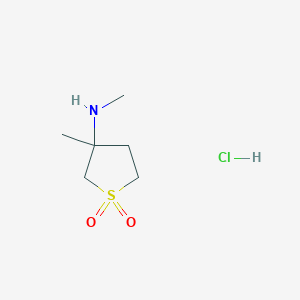![molecular formula C9H15ClN4O2 B2720929 4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride CAS No. 2503205-07-8](/img/structure/B2720929.png)
4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C9H15ClN4O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitropyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride typically involves the reaction of piperidine with 3-nitropyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 3-nitropyrazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction: 4-[(3-Aminopyrazol-1-yl)methyl]piperidine.
Substitution: Various substituted piperidine derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study the effects of nitropyrazole derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyrazole moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperidine ring enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Aminopyrazol-1-yl)methyl]piperidine: Similar structure but with an amino group instead of a nitro group.
4-[(3-Methylpyrazol-1-yl)methyl]piperidine: Contains a methyl group instead of a nitro group.
4-[(3-Chloropyrazol-1-yl)methyl]piperidine: Contains a chloro group instead of a nitro group.
Uniqueness
4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications. Additionally, the compound’s ability to participate in various reactions makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c14-13(15)9-3-6-12(11-9)7-8-1-4-10-5-2-8;/h3,6,8,10H,1-2,4-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXFYZWLTBNDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CC(=N2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)


![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)

![7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2720862.png)
![9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2720864.png)



![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)
